Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Overview
Description
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorosulfonation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The chlorosulfonation step involves the reaction of methyl 3-nitrobenzoate with chlorosulfonic acid, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst, and other reducing agents are used for nitro group reduction.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for ester hydrolysis.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(chlorosulfonyl)-3-nitrobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 4-(hydroxysulfonyl)-3-nitrobenzoate: Contains a hydroxysulfonyl group instead of a chlorosulfonyl group, altering its reactivity towards nucleophiles.
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate: The nitro group is positioned differently on the benzene ring, affecting its electronic properties and reactivity.
Uniqueness
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate for various chemical transformations. Its ability to undergo both nucleophilic substitution and redox reactions sets it apart from similar compounds .
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCZSBGBDORDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458839 | |
Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162010-78-8 | |
Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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